molecular formula C16H12ClN3OS B2938047 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392241-23-5

3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2938047
CAS RN: 392241-23-5
M. Wt: 329.8
InChI Key: BETSQJXIAIVNDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of chemical bonds between the atoms .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .

Scientific Research Applications

Synthesis Methods

  • Oxidative Dimerization of Thioamides : Thiadiazoles, including structures similar to 3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide, can be synthesized via the oxidative dimerization of thioamides. This method involves using electrophilic reagents and has been shown to yield high results (Takikawa et al., 1985).

  • Microwave-Assisted Synthesis : A microwave-assisted, solvent-free synthesis approach has been developed for thiadiazole derivatives. This method provides a more efficient and cleaner alternative to traditional synthesis techniques (Saeed, 2009).

Biological and Pharmaceutical Applications

  • Anticancer Properties : Certain thiadiazole derivatives, related to the compound , have shown promising anticancer activity against various human cancer cell lines. This highlights their potential in developing new cancer treatments (Tiwari et al., 2017).

  • Insecticidal Activity : Some thiadiazole compounds, synthesized using related methodologies, have exhibited significant insecticidal activity, suggesting potential applications in pest control (Mohamed et al., 2020).

  • Nematocidal Activity : Derivatives of thiadiazole, with structures similar to the compound of interest, have shown effective nematocidal activity, indicating potential in controlling nematode infestations (Liu et al., 2022).

Chemical and Material Science Applications

  • Electrochemical Applications : Thiadiazole derivatives have been used in electrochemical methods for synthesizing benzothiazoles and thiazolopyridines, indicating their utility in developing new materials (Qian et al., 2017).

  • Sensor Development : Thiadiazole derivatives have been used in creating selective sensors, such as a chromium ion-selective electrode, demonstrating their applicability in analytical chemistry (Hajiaghababaei et al., 2016).

Mechanism of Action

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and first aid measures .

Future Directions

This involves predicting or suggesting further studies or potential applications of the compound based on its properties and behavior .

properties

IUPAC Name

3-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c1-10-4-2-6-12(8-10)15-19-20-16(22-15)18-14(21)11-5-3-7-13(17)9-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETSQJXIAIVNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide

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